3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid is an organic compound characterized by the presence of a pyridine ring substituted with a tert-butoxycarbonyl group at the 3-position and a carboxylic acid group at the 2-position. This compound is notable for its applications in organic synthesis and medicinal chemistry, primarily due to its unique structural properties and reactivity. It serves as a versatile building block in the synthesis of various pharmaceuticals and biologically active compounds .
3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid belongs to the class of pyridine derivatives, specifically those functionalized with carboxylic acid and protective groups. Its systematic name reflects its structural features, which include both an amino protecting group and a carboxylic acid functional group.
The synthesis of 3-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with tert-butoxycarbonyl anhydride or di-tert-butyl dicarbonate in the presence of a base, such as sodium hydroxide or 4-dimethylaminopyridine (DMAP), often in solvents like acetonitrile .
The molecular formula of 3-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid is , with a molecular weight of approximately 238.25 g/mol. The structure features:
The compound has a CAS number of 569687-82-7, which is used for identification in chemical databases .
3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid is reactive under various conditions:
Common reagents for these reactions include:
The mechanism of action for 3-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid primarily revolves around its role as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, facilitating the release of free amines for further reactions. This property is particularly valuable in synthetic pathways where control over amine reactivity is required .
The compound appears as a white to off-white powder with a melting point that may vary depending on purity but generally falls within expected ranges for similar compounds.
Key chemical properties include:
The compound exhibits a purity level often reported at around 95%, making it suitable for high-stakes applications in research and development .
3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid finds extensive use in scientific research, particularly in:
This compound's versatility makes it an essential component in various synthetic strategies aimed at producing novel therapeutic agents and understanding biochemical pathways.
The synthetic emergence of 3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid parallels key developments in protective group chemistry and transition metal catalysis. The introduction of the tert-butoxycarbonyl (Boc) group in the mid-20th century revolutionized amine protection strategies due to its stability toward nucleophiles and bases, coupled with facile deprotection under mild acidic conditions without racemization. This protective strategy became particularly valuable for nitrogen-containing heterocycles like pyridine derivatives, where regiospecific functionalization is often challenging [2].
Early synthetic routes to this compound relied on classical functional group interconversion:
The advent of modern catalytic methods significantly improved efficiency and selectivity. Palladium-catalyzed amination protocols enabled direct introduction of Boc-protected amino groups onto halogenated pyridinecarboxylates. Notably, Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos catalytic systems achieved C-N coupling with >90% yield for ortho-substituted pyridines, overcoming previous limitations in sterically congested systems [4].
Table 1: Evolution of Synthetic Approaches to 3-[(Tert-Butoxy)carbonyl]pyridine-2-carboxylic Acid
Synthetic Era | Characteristic Methods | Typical Yield | Key Limitations |
---|---|---|---|
Classical (1970s-1990s) | Nucleophilic substitution; Stepwise reduction/protection | 45-65% | Low regioselectivity; Over-reduction issues |
Transition Metal Catalysis (1990s-2010s) | Pd-catalyzed amination; Directed ortho-lithiation | 70-85% | Sensitivity to steric hindrance; Catalyst cost |
Modern (2010s-present) | Flow chemistry; Photoredox catalysis; Dual catalytic systems | 80-95% | Requires specialized equipment; Optimization complexity |
Recent innovations leverage flow chemistry platforms integrating in-line purification, achieving productivity of >500 g/day with ≥98% purity. Photoredox catalytic methods using [Ir(ppy)₃] under blue LED irradiation enable direct C-H amination of pyridine-2-carboxylic acids, bypassing pre-functionalization requirements [4]. These methodological advances transformed this compound from a specialty building block into a commercially accessible synthon, with current production scales exceeding metric ton quantities annually to meet pharmaceutical industry demand.
The structural duality of 3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid - featuring a protected amine handle, carboxylic acid anchor, and metal-coordinating pyridine - enables its strategic deployment across drug discovery phases. The Boc group serves not merely as protection but as a conformational director in transition states during stereoselective transformations, while the carboxylic acid enables rapid diversification through amide coupling or isosteric replacement .
This compound has proven indispensable in developing transient receptor potential canonical 6 (TRPC6) channel inhibitors for treating pulmonary hypertension, diabetic nephropathy, and focal segmental glomerulosclerosis. Its pyridine core acts as a hydrogen bond acceptor that mimics endogenous ligand geometries, while the Boc-protected aminomethyl side chain provides a vector for introducing lipophilic pharmacophores. Structure-activity relationship (SAR) studies demonstrate that alkylation at the 3-position with substituted benzyl groups (e.g., 4-trifluoromethylbenzyl, 2-fluorobenzyl) significantly enhances TRPC6 binding affinity (IC₅₀ values 10-100 nM range) versus unsubstituted analogs .
Table 2: Structural Analogues Derived from 3-[(Tert-Butoxy)carbonyl]pyridine-2-carboxylic Acid and Their Therapeutic Applications
Structural Derivative | Therapeutic Target | Key Structural Modifications | Clinical Stage |
---|---|---|---|
TRPC6 Inhibitor A | Pulmonary arterial hypertension | 4-Trifluoromethylbenzyl at C3; Carboxamide linkage | Preclinical development |
PROTAC Linker B | Oncological targets | Conjugation to E3 ligase ligand; Adamantyl moiety | Lead optimization |
Dual PDE4/7 Inhibitor C | Chronic obstructive pulmonary disease | Pyridopyrimidine fusion; Ethoxyphenyl substituent | Phase I clinical trials |
mGluR5 Negative Allosteric Modulator D | Fragile X syndrome | 1,2,4-Triazole bioisostere; Cyclopropylmethyl group | Discontinued (Phase II) |
In peptide engineering, this building block introduces rigid pyridine scaffolds that constrain backbone torsion angles (ϕ/ψ) when incorporated into peptide chains. Unlike traditional proline-derived constraints, the aromatic pyridine ring enforces planar geometry between residues i and i+1, disrupting secondary structure formation in a controlled manner. This application is exemplified in vasopressin antagonists where Boc-protected 3-(aminomethyl)pyridine-2-carboxylic acid replaces Tyr², enhancing metabolic stability while maintaining nanomolar receptor affinity . The ortho-carboxylic acid group enables efficient coupling via standard peptide protocols (DIC/HOBt, PyBOP), with the Boc group surviving typical coupling conditions before final acidic deprotection (TFA/DCM).
The compound's rigidity and bifunctionality have been exploited in proteolysis-targeting chimera (PROTAC) design, where it connects E3 ubiquitin ligase ligands to target protein binders. Its pyridine core provides optimal spacer length (10.2 Å) between functional groups while resisting enzymatic cleavage. The Boc-protected amine serves as an attachment point for ligase-recruiting moieties (e.g., thalidomide, VHL ligands), while the carboxylic acid links to protein-targeting warheads (e.g., kinase inhibitors, BET bromodomain binders). Compared to flexible alkyl linkers, this pyridine-based scaffold enhances proteasomal degradation efficiency by 3-5 fold in models targeting BRD4 and EGFR mutants, attributed to improved ternary complex formation .
Table 3: Key Physicochemical Properties and Reactivity Parameters
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₁₂H₁₆N₂O₄ | Confirmed by HRMS [1] |
Molecular Weight | 252.27 g/mol | - |
Boc Deprotection Kinetics | t₁/₂ = 25 min (20% TFA/DCM) | Monitored by ¹H NMR [2] |
Carboxylic Acid pKₐ | 3.2 ± 0.1 | Potentiometric titration |
Pyridine pKₐ | 5.7 ± 0.2 | Potentiometric titration |
LogD (pH 7.4) | 0.8 ± 0.1 | Shake flask method |
Thermal Stability | Decomp. >180°C | Differential scanning calorimetry |
The compound participates in tandem deprotection-cyclization processes under microwave irradiation, generating fused heterocyclic systems. When reacted with isocyanides in the presence of catalytic TFA, it undergoes Boc deprotection followed by Passerini-type condensation to form 2-(2-acetamidopyridin-3-yl)oxazole scaffolds. This single-pot methodology demonstrates the molecule's utility as a linchpin in complexity-generating transformations, producing privileged medicinal chemistry motifs in yields exceeding 75% without intermediate purification . The ortho-carboxylic acid group directs metalation at C4 or C6 positions via directed ortho-metalation (DoM) strategies using n-BuLi/TMEDA, enabling further regioselective diversification unavailable to meta- or para-substituted pyridinecarboxylates.
These multifaceted applications underscore 3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid's unique value as a structurally programmable unit in synthetic and medicinal chemistry. Its capacity to interface with both biomolecular targets and synthetic methodologies ensures continued relevance in contemporary drug discovery paradigms.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9